1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-6-[(4-methylanilino)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCKKPWIRIHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and p-tolylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups replacing the tolylamino group.
Scientific Research Applications
1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrimidine-2,4-dione derivatives:
Key Observations:
Structural Variations: Position 6: The target compound’s (p-tolylamino)methyl group distinguishes it from analogs with halogen (e.g., 6-chloro), alkylamino (e.g., 6-methylamino), or benzyl substituents. The p-tolyl group enhances lipophilicity compared to polar groups like amino or hydroxyl . Positions 1 and 3: Methylation at these positions is common across derivatives to stabilize the pyrimidine ring and reduce metabolic degradation .
Synthetic Routes :
- The target compound can be synthesized via nucleophilic substitution of a 6-chloro precursor (e.g., 6-chloro-1,3-dimethylpyrimidine-2,4-dione) with p-toluidine, analogous to methods used for 6-(aryllthio) derivatives .
- In contrast, the 3-cyclohexyl-6-phenyl derivative requires a Pd-catalyzed carbonylation process involving α-chloroketones and isocyanates .
Biological Activity: Compounds with benzyl or fluorobenzyl groups (e.g., 6-benzyl derivatives) exhibit anti-HIV activity due to interactions with viral enzymes like integrase . Chloro derivatives (e.g., 6-chloro) are primarily intermediates rather than bioactive agents .
Physicochemical Properties: Solubility: Amino or hydroxyl substituents (e.g., 6-amino derivatives) improve water solubility, while aromatic groups (e.g., p-tolyl, benzyl) enhance membrane permeability . Stability: Methylation at positions 1 and 3 increases resistance to enzymatic hydrolysis compared to unsubstituted uracil analogs .
Biological Activity
1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione, often referred to as a pyrimidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is notable for its structural characteristics that suggest a variety of pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione can be represented as follows:
- Molecular Formula : C13H16N4O2
- Molecular Weight : 256.29 g/mol
- IUPAC Name : 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione
Structural Features
The compound features a pyrimidine ring substituted with a dimethyl group and an aminoalkyl side chain. These structural elements are crucial for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione resulted in:
- Cell Viability Reduction : Approximately 50% reduction at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Increased levels of caspase-3 activity indicating apoptotic cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Effect | Reference |
|---|---|---|---|
| TNF-alpha | 10 | Decreased by 40% | |
| IL-6 | 10 | Decreased by 30% |
The biological activity of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could lead to downstream effects on cell signaling pathways.
- Oxidative Stress Regulation : The compound may modulate oxidative stress responses in cells, contributing to its anticancer and anti-inflammatory effects.
Q & A
Basic: What synthetic methodologies are effective for preparing 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione and its structural analogs?
Answer:
The synthesis typically involves two key steps: (1) cyclocondensation of α-bromoacetyl intermediates with nitrogen-containing nucleophiles (e.g., thioacetamide) to form the pyrimidine-dione core, and (2) alkylation at position 1 of the pyrimidine ring using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, promoted by potassium carbonate . For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was synthesized via cyclocondensation of 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid, followed by alkylation with 4-methylbenzyl chloride . Yield optimization requires precise stoichiometric ratios and reflux conditions (e.g., 4–20 hours at 70–100°C).
Basic: How is structural confirmation achieved for pyrimidine-dione derivatives?
Answer:
Structural validation relies on 1H NMR spectroscopy and mass spectrometry . Key spectral markers include:
- Thiazole protons : Resonances at 7.57–7.62 ppm (aromatic protons of thiazole substituents) .
- Methylene groups : Signals at 4.78–5.21 ppm for benzyl-substituted derivatives and acetamide fragments .
- NH protons : Sharp singlets at 9.68–10.41 ppm for acetamide-modified derivatives .
Mass spectra typically show molecular ion peaks (e.g., m/z 257.29 for a related compound) and fragment patterns consistent with alkylation and heterocyclic cleavage .
Advanced: How does alkylation at position 1 influence the antimicrobial activity of pyrimidine-dione derivatives?
Answer:
Alkylation at position 1 generally reduces antimicrobial efficacy . For example, the unmodified 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited superior activity against Staphylococcus aureus (MIC < 1 µg/mL) compared to reference drugs like metronidazole and streptomycin. However, 1-alkylated derivatives showed diminished activity, with the 4-methylbenzyl-substituted analog retaining partial efficacy (MIC = 2–4 µg/mL) . This suggests steric hindrance or reduced solubility from bulky substituents. To resolve this, researchers can explore smaller alkyl groups (e.g., methyl or ethyl) or polar functional groups (e.g., hydroxyl or amine) to balance lipophilicity and target binding .
Advanced: What computational strategies are recommended for optimizing pyrimidine-dione derivatives for enzyme inhibition?
Answer:
Density Functional Theory (DFT) is critical for predicting electronic properties and binding affinities. For example, Becke’s hybrid functional (B3LYP) accurately models thermochemical data (average deviation = 2.4 kcal/mol for atomization energies) and can predict reaction pathways for modifications at the 6-position . Molecular docking studies should focus on conserved binding pockets (e.g., the ATP-binding site of kinases or DNA gyrase for antimicrobial activity). Pyrimidine-dione derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 5 or 6 show enhanced interactions with catalytic residues in enzymes like thymidylate synthase .
Advanced: How can researchers address contradictions in reported biological activity data for pyrimidine-dione analogs?
Answer:
Contradictions often arise from variations in assay conditions or structural impurities . To mitigate this:
- Standardize assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and growth media .
- Validate purity : Combine HPLC (>95% purity) with elemental analysis for synthesized compounds .
- Comparative SAR studies : Systematically test substituents (e.g., p-tolyl vs. phenyl groups) under identical conditions. For example, replacing the phenyl group with a 4-fluorophenyl moiety in thieno[2,3-d]pyrimidine-dione derivatives increased antifungal activity by 30% due to enhanced hydrophobic interactions .
Advanced: What are the challenges in designing water-soluble pyrimidine-dione derivatives, and how can they be overcome?
Answer:
The inherent hydrophobicity of the pyrimidine-dione scaffold limits solubility. Strategies include:
- Polar substituents : Introduce sulfonate (-SO3H) or tertiary amine groups at position 1 or 3 .
- Prodrug approaches : Convert the dione moiety to a phosphate ester, which hydrolyzes in vivo .
- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., polysorbate 80) to enhance bioavailability .
Advanced: How do structural modifications at position 6 impact antioxidant activity in pyrimidine-dione derivatives?
Answer:
Electron-donating groups (e.g., amino or hydroxyl) at position 6 enhance antioxidant capacity by stabilizing free radicals. For example, 6-amino derivatives reduced lipid peroxidation (MDA production) by 58% at 10 µM, outperforming 5-fluorouracil (24% inhibition) . Conversely, electron-withdrawing groups (e.g., chloro or trifluoromethyl) diminish activity due to reduced electron delocalization. EPR spectroscopy can validate radical scavenging mechanisms, while DFT calculations predict redox potentials for rational design .
Basic: What in vitro models are suitable for preliminary evaluation of antimicrobial activity?
Answer:
- Gram-positive bacteria : Staphylococcus aureus (ATCC 25923) and Bacillus subtilis (ATCC 6633) .
- Gram-negative bacteria : Pseudomonas aeruginosa (ATCC 27853) .
- Fungi : Candida albicans (ATCC 10231) .
Use agar diffusion (Kirby-Bauer) or broth microdilution (CLSI guidelines) with compound concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., streptomycin for bacteria, fluconazole for fungi) .
Advanced: What mechanistic insights explain the reduced activity of 1-alkylated derivatives against Candida albicans?
Answer:
Alkylation may disrupt ergosterol biosynthesis or cell wall integrity pathways . Unmodified derivatives likely inhibit lanosterol demethylase (CYP51), while bulkier 1-alkyl groups hinder penetration through the fungal cell membrane . To confirm, conduct sterol quantification assays (GC-MS) and compare ergosterol levels in treated vs. untreated cells. Alternatively, gene expression profiling (qRT-PCR) of CYP51 and chitin synthase genes can identify target pathways .
Advanced: How can researchers leverage crystallographic data to improve pyrimidine-dione design?
Answer:
X-ray crystallography reveals critical dihedral angles and hydrogen-bonding networks . For example, in 1,3-bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, the pyrimidine ring forms dihedral angles of 62–70° with substituent benzene rings, influencing packing and solubility . Use Mercury Software (CCDC) to analyze intermolecular interactions (e.g., C–H···O bonds) and predict crystal lattice stability. This data guides substituent placement to optimize bioavailability and solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
